molecular formula C24H22BrNO3 B4910687 Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4910687
M. Wt: 452.3 g/mol
InChI Key: VRJAHTKDAAZNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as the bromophenyl derivative) is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core with a 4-bromophenyl substituent at position 4, a methyl group at position 2, and a phenyl group at position 5. This compound has been studied for its anti-parasitic properties, particularly against Toxoplasma gondii, where it demonstrated moderate to high efficacy in vitro and in vivo . Its structure has been confirmed via NMR, IR, and MS spectroscopy, with crystallographic studies revealing key conformational features of the hexahydroquinoline scaffold .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO3/c1-14-21(24(28)29-2)22(16-8-10-18(25)11-9-16)23-19(26-14)12-17(13-20(23)27)15-6-4-3-5-7-15/h3-11,17,22,26H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJAHTKDAAZNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require refluxing in ethanol or methanol with acid catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bromophenyl derivative belongs to a broader class of 5-oxo-hexahydroquinoline derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Varying Aromatic Substituents

Compound ID Substituent at Position 4 Key Structural Features Biological Activity Reference
Bromophenyl derivative 4-Bromophenyl - Bromine (electron-withdrawing, bulky)
- Methyl ester at position 3
Anti-Toxoplasma gondii (IC₅₀ = 12.3 µM)
B4 () 2-Nitrophenyl - Nitro group (strongly electron-withdrawing)
- Pyridin-3-yl methyl ester
P-glycoprotein inhibition (EC₅₀ = 8.7 µM)
B5 () 4-Cyanophenyl - Cyano group (moderately electron-withdrawing) Moderate cytotoxicity (HeLa cells)
B6 () 4-Chlorophenyl - Chlorine (electron-withdrawing, smaller than Br) P-glycoprotein inhibition (EC₅₀ = 10.2 µM)
B8 () 4-Methoxyphenyl - Methoxy group (electron-donating)
- Pyridin-3-yl methyl ester
Low cytotoxicity, high selectivity
Z3 () 4-Methoxyphenyl - 3-(Pyridin-3-yl)propyl ester
- Increased hydrophobicity
Anti-Toxoplasma (IC₅₀ = 18.9 µM)

Key Observations:

  • Electron-withdrawing groups (e.g., Br, Cl, NO₂) enhance binding to targets like P-glycoprotein by increasing electrophilicity .
  • Bromine’s bulkiness in the bromophenyl derivative may improve target selectivity compared to smaller substituents (Cl, CN) but reduces solubility .
  • Methoxy groups (B8, Z3) lower activity against Toxoplasma but improve metabolic stability due to reduced oxidative metabolism .

Ester Group Variations

Compound () Ester Group Substituent at Position 4 Physicochemical Impact
Methyl ester Methyl (bromophenyl derivative) 4-Bromophenyl Higher crystallinity, mp = 190–191°C
Ethyl ester (5e) Ethyl 4-(Methoxycarbonyl)phenyl Lower melting point (mp = 170–172°C)
Pyridin-3-yl methyl (B4) Pyridin-3-yl methyl 2-Nitrophenyl Enhanced π-π stacking with aromatic targets

Key Observations:

  • Methyl esters (e.g., bromophenyl derivative) exhibit higher melting points due to tighter crystal packing .
  • Bulky esters (e.g., pyridin-3-yl methyl in B4) improve interaction with hydrophobic binding pockets but may reduce bioavailability .

Crystallographic and Conformational Analysis

  • Bromophenyl derivative: The hexahydroquinoline core adopts a twisted boat conformation for the dihydropyridine ring and a slightly distorted chair for the fused cyclohexanone ring. The dihedral angle between the 4-bromophenyl and quinoline planes is 86.1°, reducing steric clashes .
  • Methoxyphenyl analogue () : Similar boat-chair conformation but with a smaller dihedral angle (82.5°) due to the less bulky methoxy group, enhancing π-stacking interactions .
  • Trimethyl derivative () : Additional methyl groups at positions 2 and 7 induce severe ring puckering (Cremer-Pople parameters: θ = 25.7°, φ = 120°), altering binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.